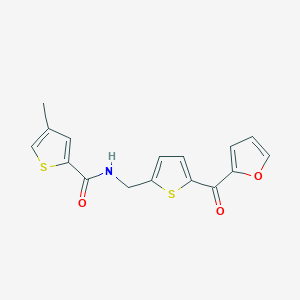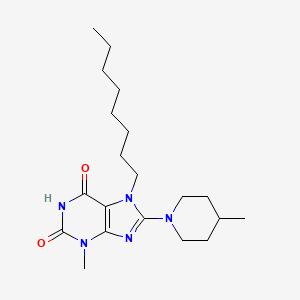![molecular formula C14H19ClN5OP B2356759 1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane CAS No. 716364-67-9](/img/structure/B2356759.png)
1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study focused on synthesizing novel compounds, including those with imidazole and azepine structures, demonstrated antibacterial and antifungal activities. This research highlighted the potential of such compounds in developing new antimicrobial agents. The synthesized compounds were effective against various bacteria and fungi, indicating their broad-spectrum antimicrobial properties (Demchenko et al., 2021).
Organic Synthesis Applications
Research on imidazole derivatives, including those involving azepine rings, has shown significant potential in organic synthesis. For instance, studies have developed novel synthon for organic transformations, enabling the synthesis of complex molecules. These synthons are pivotal in constructing pharmacologically relevant heterocyclic compounds, further underscoring the importance of such chemical structures in medicinal chemistry (Katritzky et al., 1994).
Heterocyclic Chemistry
Another study explored the annelation of various rings into imidazole structures, leading to the synthesis of novel heterocyclic compounds. This research contributes to the field of heterocyclic chemistry by expanding the repertoire of available heterocyclic frameworks, which are crucial in drug design and development (Molina et al., 1990).
Orientations Futures
The future directions for research on “1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the broad range of activities exhibited by imidazole derivatives, these compounds have significant potential for the development of new drugs .
Propriétés
IUPAC Name |
1-[[1-(6-chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN5OP/c1-22(21,19-9-4-2-3-5-10-19)14-16-8-11-20(14)13-7-6-12(15)17-18-13/h6-8,11H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHVNKJOZFAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=NC=CN1C2=NN=C(C=C2)Cl)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN5OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2356678.png)
![ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2356681.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)


![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)
![N-(2-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2356693.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)
![4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356695.png)

![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)
![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)